2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid is a complex organic compound with a unique structure that combines a pyridine ring with a hydrazone linkage and a butoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid typically involves the condensation of 4-butoxybenzaldehyde with 6-chloronicotinic acid hydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting hydrazone is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazines or amines.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Hydrazines, amines
Substitution: Various substituted pyridines
Scientific Research Applications
2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be employed in the development of new materials with specific properties.
Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine: Explored for its potential therapeutic applications. It could be a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of coatings, adhesives, or other industrial products.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage and the chloropyridine moiety could play crucial roles in its binding affinity and specificity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzoic acid
- N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide
Uniqueness
2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical reactivity and potential biological activity. The combination of the butoxyphenyl group and the hydrazone linkage further enhances its versatility and applicability in various research fields.
Properties
IUPAC Name |
2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-2-3-10-24-13-6-4-12(5-7-13)11-19-21-16-14(17(22)23)8-9-15(18)20-16/h4-9,11H,2-3,10H2,1H3,(H,20,21)(H,22,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNGTPPUTOYSKJ-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=C(C=CC(=N2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC2=C(C=CC(=N2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.